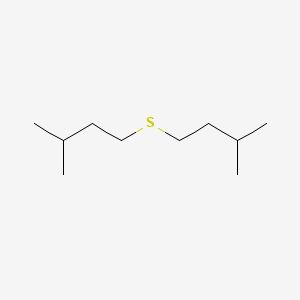

Diisopentyl sulfide

Description

Contextualization of Organosulfur Compounds in Contemporary Chemical Science

Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, represent a vital and expansive area of modern chemical science. taylorandfrancis.com These compounds are ubiquitous in nature, playing crucial roles in biological systems and contributing to the flavors and odors of many natural substances. wikipedia.orgresearchgate.net Life itself is fundamentally dependent on organosulfur compounds, with two of the twenty common amino acids, methionine and cysteine, containing sulfur. wikipedia.org Furthermore, essential biomolecules such as the vitamins biotin (B1667282) and thiamine, as well as the antioxidant glutathione (B108866), are all organosulfur compounds. wikipedia.org

The significance of this class of compounds extends into pharmaceuticals, with life-saving antibiotics like penicillin and sulfa drugs featuring sulfur atoms in their structures. wikipedia.org They are also integral to the agrochemical industry and are used in the production of dyestuffs. taylorandfrancis.com The diverse applications of organosulfur compounds stem from the unique properties of the sulfur atom, which can exist in various oxidation states, leading to a rich and varied chemistry. nih.gov This versatility makes them valuable building blocks in organic synthesis for creating more complex molecules. nih.govvulcanchem.com The study of organosulfur chemistry also addresses significant industrial challenges, such as the removal of naturally occurring organosulfur compounds from fossil fuels like coal and petroleum. wikipedia.org

Strategic Importance and Research Landscape of Diisopentyl Sulfide (B99878)

Within the broad family of organosulfur compounds, diisopentyl sulfide, a type of dialkyl sulfide, has garnered specific research interest due to its distinct properties and applications. Its molecular structure consists of a central sulfur atom bonded to two isopentyl (3-methylbutyl) groups. vulcanchem.com This arrangement gives it the systematic name 3-methyl-1-(3-methylbutylsulfanyl)butane. vulcanchem.com

The strategic importance of this compound lies in its utility as a chemical intermediate and a specialized reagent. vulcanchem.com One of its notable applications is in the field of metallurgy as a metal extractant. vulcanchem.com The sulfur atom in this compound can form coordination complexes with certain metal ions, facilitating their separation and purification. vulcanchem.com For instance, it has been investigated for its role in the extraction of palladium (Pd(II)).

In organic synthesis, this compound serves as a borane (B79455) carrier. Borane adducts of this compound are stable and have been examined for their reactivity in hydroboration reactions. The synthesis of this compound is considered economical, and its borane adduct is noted for its stability over prolonged periods at room temperature. Furthermore, research has explored the use of this compound in the synthesis of high-quality quantum dots (QDs) for applications in near-infrared light-emitting diodes (NIR-QLEDs), highlighting its role in advanced materials science. researchgate.net The commercial availability of this compound from various chemical suppliers underscores its relevance in the current research and industrial landscape. chemicalbook.com

Historical Perspectives and Foundational Studies in Dialkyl Sulfide Chemistry

The study of dialkyl sulfides, the class of compounds to which this compound belongs, has a long history that is intertwined with the development of organosulfur chemistry. Early investigations into organosulfur compounds were often driven by their distinct and often unpleasant odors. wikipedia.org However, these initial observations paved the way for a deeper understanding of their chemical reactivity.

Foundational studies in dialkyl sulfide chemistry have explored their synthesis, physical properties, and characteristic reactions. A classical chemical test for detecting sulfur compounds is the Carius halogen method. wikipedia.org The chemistry of sulfides (also known as thioethers) is characterized by the reactivity of the sulfur atom, which is analogous to the oxygen in ethers but with distinct differences in nucleophilicity and its ability to be oxidized.

A significant area of early and ongoing research is the oxidation of sulfides, which can lead to the formation of sulfoxides and subsequently sulfones. This chemistry is fundamental to many synthetic transformations. researchgate.net Another key reaction is the Pummerer rearrangement, a classic transformation of sulfoxides that has been extensively studied and applied in organic synthesis. acs.org

The exploration of dialkyl sulfides also extends to their interactions with metals and their role as ligands in coordination chemistry. This foundational knowledge underpins their application in areas like metal extraction. vulcanchem.com Over the years, the understanding of the structure, bonding, and reactivity of dialkyl sulfides has provided the basis for the development of more specialized applications, including the use of this compound in modern technology and synthesis. wiley.com

| Compound Name |

| This compound |

| Methionine |

| Cysteine |

| Biotin |

| Thiamine |

| Glutathione |

| Penicillin |

| Palladium |

| Sulfoxides |

| Sulfones |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H22S | vulcanchem.com |

| Molecular Weight | 174.35 g/mol | vulcanchem.com |

| Systematic Name | 3-methyl-1-(3-methylbutylsulfanyl)butane | vulcanchem.com |

| CAS Number | 544-02-5 | chemsrc.com |

| Density | 0.834 g/mL at 25°C | chemicalbook.comchemsrc.com |

| Boiling Point | 79°C at 7 torr | chemsrc.com |

| Refractive Index | n20/D 1.453 | chemicalbook.comchemsrc.com |

| Appearance | Colorless liquid | |

| Odor | Unpleasant smell | |

| SMILES | CC(C)CCSCCC(C)C | |

| InChI | InChI=1S/C10H22S/c1-9(2)5-7-11-8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |

| InChIKey | JWEWNTJADCWFRP-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-(3-methylbutylsulfanyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S/c1-9(2)5-7-11-8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEWNTJADCWFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060264 | |

| Record name | Butane, 1,1'-thiobis[3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-02-5 | |

| Record name | 1,1′-Thiobis[3-methylbutane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,1'-thiobis(3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1'-thiobis[3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,1'-thiobis[3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Diisopentyl Sulfide

Established Synthetic Pathways for Diisopentyl Sulfide (B99878)

The synthesis of dialkyl sulfides like diisopentyl sulfide has been well-established through various conventional chemical routes. These methods are foundational in organic chemistry for the formation of carbon-sulfur bonds.

Conventional Chemical Synthesis Routes

The most traditional and widely used method for synthesizing symmetrical dialkyl sulfides such as this compound is analogous to the Williamson ether synthesis. openstax.orgmasterorganicchemistry.com This method involves the reaction of a suitable sulfur nucleophile with an alkyl halide. libretexts.org

A common approach utilizes sodium sulfide as the sulfur source, which reacts with two equivalents of an isopentyl halide (e.g., isopentyl bromide or isopentyl chloride) in a nucleophilic substitution reaction. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the inorganic salt and promote the S(_N)2 mechanism.

Another classic route involves the reaction of an isopentyl mercaptan (isoamyl mercaptan) with a base to form the corresponding thiolate anion. This thiolate then acts as a potent nucleophile, reacting with a second molecule of an isopentyl halide to form the sulfide. libretexts.org While effective, this method requires the handling of volatile and malodorous thiols. mdpi.com

A summary of representative conventional synthesis reactions is provided in the table below.

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product | Reaction Type |

| Sodium Sulfide (Na₂S) | Isopentyl Bromide | Ethanol (B145695)/Water | This compound | S(_N)2 Substitution |

| Isopentyl Mercaptan | Isopentyl Bromide | Sodium Hydroxide (B78521) (NaOH) / Ethanol | This compound | Thiolate S(_N)2 Substitution |

Catalytic Approaches in this compound Production

Catalysis offers pathways to synthesize thioethers under milder conditions and with improved efficiency. While much of the research on catalytic C-S bond formation focuses on aryl sulfides, the principles can be extended to dialkyl sulfides. thieme-connect.depku.edu.cn Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. thieme-connect.de For dialkyl sulfides, catalysts can facilitate the reaction between thiols and alkyl halides or other electrophiles. For instance, copper catalysts have been employed in C-S coupling reactions. researchgate.net

In some industrial processes, catalytic oxidation of mercaptans is used to produce disulfides, which can be subsequent precursors. For example, cobalt phthalocyanine (B1677752) catalysts are used in the oxidation of sodium ethyl mercaptide to diethyl disulfide. google.com While this produces a disulfide, related catalytic systems can be envisioned for sulfide synthesis.

Advanced and Emerging Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods, often guided by the principles of green chemistry and the avoidance of toxic metals.

Principles of Green Chemistry in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. This includes using less hazardous reagents, employing safer solvents like water, and improving atom economy. sioc-journal.cnacs.org

For thioether synthesis, green approaches include:

Use of Odorless Thiol Surrogates: To avoid the use of foul-smelling thiols, reagents like xanthates can be used as thiol-free sources. mdpi.com

Solvent-Free Reactions: Mechanochemical methods, such as ball-milling, can facilitate reactions in the absence of solvents, reducing waste. acs.org

Aqueous Media: Performing reactions in water is a key goal of green chemistry. sioc-journal.cn Base-free synthesis of heteroaryl thioethers from alkyl halides and heteroaryl thiols has been successfully demonstrated in water. sioc-journal.cn A similar approach could be adapted for this compound.

Catalysis in Green Solvents: The use of catalysts like copper sulfate (B86663) in environmentally benign solvents such as water or ethanol represents a greener alternative to traditional methods that may use toxic solvents and ligands. researchgate.net

Metal-Free Synthetic Protocols for Organosulfur Compounds

There is a growing interest in developing synthetic methods that avoid the use of transition metals, which can be costly and toxic. nih.govucl.ac.uk Metal-free C-S bond formation often relies on the use of alternative activation methods or reagents. chemmethod.com

Recent developments in this area include:

Photoredox Catalysis: Organic dyes like Eosin Y can act as photoredox catalysts, facilitating the oxidative coupling of reaction partners under visible light to form thioethers. chemmethod.comchemmethod.com This method offers a metal-free, single-step route for constructing C-S bonds. chemmethod.com

Base-Induced Reactions: In some cases, strong bases like potassium tert-butoxide can promote C-S bond formation without the need for a metal catalyst. ucl.ac.uk

One-Pot Procedures: Metal- and halide-free one-pot syntheses of thienyl thioethers have been developed using TfOH-promoted cyclization followed by nucleophilic attack by a thiol. thieme-connect.com

Derivatization and Functionalization Reactions of this compound

Once synthesized, the sulfur atom in this compound is a site for further chemical reactions, allowing for its derivatization and functionalization.

The sulfur in a dialkyl sulfide is nucleophilic and can react with electrophiles. msu.edu A primary reaction is with alkyl halides to form a trialkylsulfonium salt. libretexts.org This reaction proceeds via an S(_N)2 mechanism. libretexts.org

Oxidation of the sulfide group is another common transformation. Depending on the oxidant and reaction conditions, dialkyl sulfides can be oxidized to sulfoxides and then further to sulfones. A green method for synthesizing sulfones from thioethers uses Selectfluor™ with water as the oxygen source. sioc-journal.cn

The table below summarizes key derivatization reactions.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methyl Iodide | Diisopentylmethylsulfonium Iodide | S(_N)2 Alkylation |

| This compound | Hydrogen Peroxide | Diisopentyl Sulfoxide (B87167) | Oxidation |

| Diisopentyl Sulfoxide | Peroxy Acid | Diisopentyl Sulfone | Oxidation |

Additionally, this compound can act as a ligand in coordination chemistry, forming complexes with metal ions. It has been studied for its ability to extract palladium from solutions, indicating a strong interaction between the sulfur atom and the metal center. It is also used to form a stable borane (B79455) adduct, borane diisoamyl sulfide, which is employed as a reducing agent in organic synthesis. smolecule.com

Oxidative Transformations: Formation of Sulfoxides and Sulfones

The oxidation of sulfides to their corresponding sulfoxides and sulfones is a fundamental transformation in organic synthesis, with the products serving as important intermediates in the creation of various biologically active compounds. nih.govcdmf.org.br The selective oxidation of sulfides can be challenging, as the initial oxidation to a sulfoxide is often followed by a more difficult subsequent oxidation to the sulfone. researchgate.net

Various reagents and catalytic systems have been developed to achieve the oxidation of sulfides. Hydrogen peroxide is a commonly used green oxidant. nih.gov For instance, the oxidation of sulfides can be carried out using 30% hydrogen peroxide in the presence of a recyclable silica-based tungstate (B81510) interphase catalyst at room temperature, yielding both sulfoxides and sulfones in good to excellent yields. organic-chemistry.org Another approach involves the use of tantalum carbide and niobium carbide as catalysts with 30% hydrogen peroxide; tantalum carbide selectively produces sulfoxides, while niobium carbide efficiently yields sulfones. organic-chemistry.org

Other oxidizing agents include sodium meta-periodate (NaIO4) and iodosobenzene, which are effective for the chemoselective oxidation of sensitive sulfides to sulfoxides. jchemrev.com A combination of chromic acid and pyridine (B92270) has also been shown to be highly effective for the controlled oxidation of sulfides to sulfoxides. jchemrev.com Furthermore, metal-based tungstates like α-Ag2WO4 and NiWO4 have been identified as efficient and selective catalysts for the oxidation of sulfides to sulfones under mild, dark conditions. cdmf.org.br The catalytic process is tolerant of a wide range of functional groups. cdmf.org.br

The selectivity of the oxidation can often be controlled by the reaction conditions. For example, using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide allows for the selective synthesis of either sulfoxides or sulfones by adjusting the reaction parameters. organic-chemistry.org Similarly, the chemoselectivity of sulfide oxidation using O2/air as the terminal oxidant can be controlled by the reaction temperature. organic-chemistry.org

Table 1: Catalytic Systems for Sulfide Oxidation

| Catalyst/Reagent | Oxidant | Product(s) | Key Features |

|---|---|---|---|

| Silica-based tungstate | 30% H2O2 | Sulfoxides and Sulfones | Recyclable catalyst, good to excellent yields. organic-chemistry.org |

| Tantalum carbide | 30% H2O2 | Sulfoxides | High selectivity for sulfoxides. organic-chemistry.org |

| Niobium carbide | 30% H2O2 | Sulfones | Efficiently produces sulfones. organic-chemistry.org |

| α-Ag2WO4 and NiWO4 | Not specified (dark conditions) | Sulfones | High selectivity and stability under mild conditions. cdmf.org.br |

| 2,2,2-Trifluoroacetophenone | H2O2 | Sulfoxides or Sulfones | Selectivity controlled by reaction conditions. organic-chemistry.org |

| O2/air | O2/air | Sulfoxides or Sulfones | Selectivity controlled by temperature. organic-chemistry.org |

| Chromic acid-pyridine | Not specified | Sulfoxides | Highly effective for controlled oxidation. jchemrev.com |

| Sodium meta-periodate | Not specified | Sulfoxides | Selective sulfoxidation. jchemrev.com |

| Iodosobenzene | Not specified | Sulfoxides | Efficient for sensitive sulfides. jchemrev.com |

Photosensitized Oxidation Mechanisms

The photosensitized oxidation of sulfides provides an environmentally friendly alternative to traditional oxidation methods, often utilizing molecular oxygen as the oxidant and visible light as the driving force. researchgate.net Two primary mechanisms are recognized in the photosensitized oxidation of sulfides: the singlet oxygen mechanism and the electron transfer mechanism. researchgate.netnih.gov

In the singlet oxygen mechanism, the photosensitizer absorbs light and transfers its energy to molecular oxygen (O2), generating highly reactive singlet oxygen (¹O2). This singlet oxygen then reacts with the sulfide to form a persulfoxide intermediate, which subsequently yields the sulfoxide. nih.gov

The electron transfer mechanism involves the transfer of an electron from the sulfide to the excited photosensitizer, forming a sulfide radical cation (R₂S•+) and a reduced sensitizer (B1316253). nih.govresearchgate.net This pathway's efficiency is largely independent of the sulfide's structure. nih.gov The sulfide radical cation can then react with molecular oxygen. nih.gov It has been proposed that the reaction between the sulfide radical cation and superoxide (B77818) anion (O₂•⁻), which can be formed by the reduced sensitizer, primarily results in back electron transfer. In contrast, the reaction of the sulfide radical cation with molecular oxygen leads to sulfoxidation. nih.gov This process can proceed through a stabilized intermediate, R₂S-O(•)-(+)O-SR₂, formed from the addition of the initial complex RS₂(+)•••O-O(•) to another sulfide molecule. nih.gov

The choice of photosensitizer and solvent can influence which mechanism predominates. For example, in the oxidation of diethyl sulfide photosensitized by dicyanoanthracene (DCA) in acetonitrile (B52724), a singlet-oxygen mechanism is at play. nih.gov However, with other sensitizers like N-methylquinolinium tetrafluoroborate (B81430) (NMQ⁺) and triphenylpyrylium tetrafluoroborate (TPP⁺), an electron-transfer mechanism is involved. nih.govunipv.it The medium also plays a role; the formation of the radical cation R₂S•+ has been observed to be more efficient in dichloroethane than in acetonitrile or methanol. nih.gov

Electron Transfer Pathways in this compound Reactions

Electron transfer is a fundamental process in many chemical reactions involving this compound, particularly in oxidation reactions. nih.govresearchgate.net In these pathways, an electron is transferred from the sulfur atom of this compound to an acceptor molecule, often a photosensitizer in an excited state. nih.gov This initial step generates a this compound radical cation, which is a key reactive intermediate. nih.gov

The subsequent fate of this radical cation determines the final products. In the presence of molecular oxygen, the radical cation can react to form sulfoxides. nih.gov The efficiency of this electron transfer sulfoxidation is generally high and does not depend significantly on the specific structure of the sulfide. nih.gov

The environment, including the solvent, can influence the efficiency of the electron transfer and the stability of the resulting radical cation. nih.gov For instance, studies on similar dialkyl sulfides have shown that the yield of the sulfide radical cation is medium-dependent. nih.gov

Electron transfer pathways are not limited to photosensitized oxidations. They are a core concept in understanding the redox chemistry of sulfides in various contexts, including biological systems where enzymes utilize metal cofactors to facilitate electron flow. nrel.govscirevfew.net The principles of electron transfer, involving the movement of electrons between donor and acceptor species, are central to these enzymatic processes. nrel.govrsc.orgnih.gov

Incorporation into Heterocyclic Structures (e.g., Thiazagermolidines)

This compound can be utilized in the synthesis of heterocyclic compounds, such as 1,3,2-thiazagermolidine, 2,2-diisopentyl-. ontosight.ai This class of compounds features a five-membered ring containing germanium, sulfur, nitrogen, and two carbon atoms. ontosight.ai

In the synthesis of 2,2-diisopentyl-1,3,2-thiazagermolidine, the two isopentyl groups from this compound become attached to the germanium atom within the heterocyclic ring. ontosight.ai The synthesis typically involves the reaction of appropriate precursors in the presence of a catalyst. ontosight.ai The specific starting materials and reaction conditions are crucial in determining the yield and purity of the final thiazagermolidine product. ontosight.ai

These organogermanium-sulfur heterocyclic compounds are of interest in materials science and pharmaceuticals due to their unique chemical properties and potential biological activities. ontosight.ai

Transalkylation and Alkylation Reactions

Transalkylation is a chemical reaction that involves the transfer of an alkyl group from one organic molecule to another. wikipedia.org This process is particularly valuable in the petrochemical industry for the interconversion of alkylaromatic compounds. wikipedia.orgtaylorandfrancis.com While the direct transalkylation of this compound is not extensively detailed in the provided search results, the general principles of transalkylation can be applied. In such a reaction, an isopentyl group from this compound could be transferred to another acceptor molecule. These reactions are typically acid-catalyzed. taylorandfrancis.com

Alkylation reactions, on the other hand, involve the addition of an alkyl group to a substrate. In the context of sulfides, this can refer to the synthesis of more complex sulfides by reacting a thiol with an alkylating agent. Research has also explored the transalkylation of simple sulfides with alkyl halides as a metal-free method for synthesizing other sulfides. researchgate.net

In a related context, catalytic transalkylation has been observed in tertiary amines using certain osmium cluster complexes as catalyst precursors. Studies on alkyl-transfer reactions of various alkylaromatics on solid acid catalysts have shown that these are reversible reactions, with disproportionation being favored at lower temperatures and transalkylation dominating at higher temperatures. wits.ac.za The catalyst's pore size and the feed composition are important factors in these transformations. wits.ac.za

Synthesis of β-Hydroxy Sulfides

β-Hydroxy sulfides are valuable structural motifs found in various biologically active molecules and are important intermediates in organic synthesis. nih.govnih.gov One of the most direct methods for synthesizing β-hydroxy sulfides is through the regioselective ring-opening of epoxides with thiols or disulfides. nih.govorganic-chemistry.org

Several catalytic systems have been developed to facilitate this transformation. For instance, erbium(III) triflate can catalyze the opening of epoxides by thiols under neutral conditions to afford β-hydroxy sulfides in high yields. organic-chemistry.org The synthesis can also be achieved from alkenes and disulfides. A system using zinc and aluminum chloride in a mixture of acetonitrile and water under an oxygen atmosphere can produce β-hydroxy sulfides from styrenes and aromatic disulfides. nih.gov This method is compatible with both electron-donating and electron-withdrawing substituents on the reactants. nih.gov

Another approach involves the copper(II)-catalyzed hydroxysulfenylation of alkenes with aromatic thiols under an oxygen atmosphere. nih.gov Molecular iodine has also been employed as a catalyst for the hydroxysulfenylation of alkenes with aromatic disulfides, using air as the oxidant. nih.gov Furthermore, Rongalite (sodium formaldehyde (B43269) sulfoxylate) can promote the synthesis of β-hydroxy sulfides from styrenes and disulfides in open air at room temperature. beilstein-journals.org

The synthesis of amphiphilic β-hydroxy sulfides has been reported starting from cardanol (B1251761) epoxide and various thiols in the presence of sodium hydroxide in ethanol. scielo.br These β-hydroxy sulfides can be further oxidized to the corresponding β-hydroxy sulfoxides and sulfones using 30% hydrogen peroxide in acetic acid. scielo.br

Table 2: Synthetic Routes to β-Hydroxy Sulfides

| Starting Materials | Catalyst/Reagent | Key Features |

|---|---|---|

| Epoxides and thiols | Erbium(III) triflate | Neutral conditions, high yields. organic-chemistry.org |

| Styrenes and aromatic disulfides | Zn/AlCl3, O2 | Compatible with various substituents. nih.gov |

| Alkenes and aromatic thiols | Cu(OAc)2, O2 | Efficient hydroxysulfenylation. nih.gov |

| Alkenes and aromatic disulfides | I2, air | Uses air as the oxidant. nih.gov |

| Styrenes and disulfides | Rongalite | Room temperature, open air. beilstein-journals.org |

| Cardanol epoxide and thiols | NaOH, ethanol | Synthesis of amphiphilic β-hydroxy sulfides. scielo.br |

Advanced Applications and Industrial Relevance of Diisopentyl Sulfide

Formulation in High-Performance Lubricants

The demand for high-performance lubricants is driven by the need for enhanced machinery protection and efficiency, and diisopentyl sulfide (B99878) plays a role in these advanced formulations. pmarketresearch.com Its inherent thermal stability and properties as an anti-wear and antioxidant agent make it a notable additive. pmarketresearch.com

The primary role of sulfur-containing additives like diisopentyl sulfide in lubricants is to protect metal components from wear, especially under conditions of high load and pressure where direct metal-to-metal contact is likely. lubrication.expert The anti-wear mechanism of such sulfur-based additives involves the formation of a protective, sacrificial film on the metal surfaces through a tribochemical reaction. numberanalytics.com

Under the high pressure and frictional heat generated at contact points, the chemical bonds within the this compound molecule can break, allowing the sulfur to react with the iron on the steel surfaces. lubrication.expert This reaction forms an iron sulfide layer. This newly formed film acts as a solid lubricant, creating a hard, protective barrier that prevents direct contact between moving parts, thereby reducing abrasive and adhesive wear. lubrication.expert This process is a form of boundary lubrication, which is critical in preventing catastrophic wear in machinery. lubrication.expert The effectiveness of these additives is tied to their ability to adsorb onto metal surfaces, a process driven by the polarity of the sulfur atom which is drawn to the charged metal surface. lubrication.expertmdpi.com

The key benefits observed from using such additives are summarized below:

| Performance Metric | Enhancement Provided by Sulfur Additives |

| Wear Resistance | Forms a durable, hard iron sulfide layer on metal surfaces, significantly reducing wear under high loads. |

| Friction Reduction | The protective film acts as a solid lubricant, lowering the coefficient of friction between moving parts. |

| Thermal Stability | Compounds like this compound exhibit good thermal stability, ensuring the lubricant maintains its protective qualities at high operating temperatures. pmarketresearch.comvinatiorganics.com |

| Load-Bearing Capacity | The formation of the tribochemical film enhances the lubricant's ability to withstand extreme pressure without breaking down. dic-global.com |

Mechanistic Contributions to Anti-Wear Properties

Role in Specialty Chemical Manufacturing

In the broader chemical industry, this compound serves as a valuable chemical intermediate in organic synthesis. vulcanchem.comscienoc.com Its function as a molecular building block is essential for creating more complex molecules used in a variety of specialty chemical products. vulcanchem.com

The applications of this compound as an intermediate in this sector include the production of:

Property-Enhancing Additives: Used to synthesize additives that improve the characteristics of various materials. vulcanchem.com

Chemical-Resistant Polymers: Acts as a precursor in the manufacturing of polymers with high resistance to chemical degradation. vulcanchem.com

Detergents: Incorporated into the synthesis pathways for specialized cleaning agents. vulcanchem.com

Rubber Antioxidants: Used in the creation of antioxidants that prolong the life of rubber products. vulcanchem.com

Metal Extractants: The sulfur atom in this compound can form complexes with metal ions, making it useful for separation and purification processes in metallurgy. vulcanchem.com

The versatility of this compound as a raw material continues to drive its adoption in the synthesis of diverse specialty chemicals. vulcanchem.com

Function as an Intermediate in Agrochemical Synthesis

The agrochemical sector is another significant area where this compound is utilized as a key intermediate. pmarketresearch.com It plays a critical role in the synthesis of modern crop protection products that are essential for improving agricultural productivity. vulcanchem.com The introduction of sulfur atoms into active ingredients is a common strategy to modulate the properties of new crop-protection compounds. nih.gov

This compound is a key intermediate in the synthesis of organosulfur pesticides and herbicides. pmarketresearch.com More than 30% of today's agrochemicals contain at least one sulfur atom, with sulfides being a prominent chemical family in this category. nih.gov These compounds are found in a wide range of fungicides, herbicides, and insecticides. nih.gov As a precursor, this compound provides the sulfur-containing structural backbone necessary for the biological activity of these end-products. The precision and purity of intermediates like this compound directly influence the effectiveness of the final agricultural products. vandemark.com

Table of this compound's Role as an Agrochemical Precursor

| Agrochemical Class | Role of this compound | Reference |

|---|---|---|

| Organosulfur Pesticides | Serves as a key intermediate in their synthesis. | pmarketresearch.com |

| Organosulfur Herbicides | Acts as a precursor for active ingredients. | pmarketresearch.com |

| Fungicides & Insecticides | Contributes to the synthesis of various sulfur-containing active compounds. | nih.gov |

The development of innovative and effective crop protection solutions is crucial for global food security. grandviewresearch.comsyngenta.com Chemical intermediates such as this compound are fundamental to the synthesis of new and more effective active ingredients. vulcanchem.comgrandviewresearch.com These advancements aim to create solutions that are not only highly effective against a wide range of pests and weeds but also align with the growing demand for more sustainable agricultural practices. grandviewresearch.comindoramaventures.com

The use of this compound as a building block contributes to the development of crop protection products that help farmers mitigate risks from pests and adverse weather conditions, ultimately leading to better harvests. vulcanchem.comgrandviewresearch.com By enabling the creation of novel molecules, it supports the continuous evolution of agrochemicals to address challenges like pest resistance and the need for formulations with improved environmental profiles. syngenta.combattelle.org

Precursor in Organosulfur Pesticide and Herbicide Development

Applications in Polymer Science and Engineering

In the realm of polymer science, this compound serves as a critical additive for controlling polymerization reactions and tailoring the final properties of polymeric materials. pmarketresearch.com

By regulating the molecular weight and structure of polymer chains, this compound indirectly modulates the mechanical and thermal properties of the resulting materials. pmarketresearch.com The molecular weight of a polymer is intrinsically linked to its physical characteristics; for instance, properties like tensile strength and thermal stability are often dependent on chain length. frontiersin.org

The application of this compound as a chain transfer agent contributes to the synthesis of specialty plastics and chemical-resistant polymers with enhanced properties. vulcanchem.compmarketresearch.com Polysulfide polymers, in general, are noted for their excellent resistance to solvents, oils, and abrasion. taylorandfrancis.com The ability to control polymer architecture allows manufacturers to fine-tune material characteristics such as rigidity, creep resistance, and dimensional stability to meet the demands of specific applications, including those requiring high performance at elevated temperatures. frontiersin.orgdic-global.com

Efficacy as a Chain Transfer Agent in Polymerization

Utility in Oilfield Chemical Formulations

This compound is a component in chemical formulations for the oil and gas industry, where it addresses critical operational challenges such as the presence of hydrogen sulfide and corrosion. pmarketresearch.com

Hydrogen sulfide (H₂S) is a highly toxic, corrosive, and flammable gas commonly found in crude oil and natural gas streams. inspenet.comchemicalproductsokc.com Its removal, a process known as gas sweetening, is essential for safety, environmental compliance, and asset integrity. inspenet.comgate.energy H₂S scavengers are chemical compounds designed to react with and neutralize hydrogen sulfide. tasfyehgroup.com

The primary mechanisms of H₂S scavenging involve the conversion of hydrogen sulfide into less harmful, more stable, and easily removable substances. inspenet.comchemicalproductsokc.com These mechanisms include:

Oxidation: The scavenger facilitates the oxidation of H₂S to elemental sulfur or sulfates. inspenet.com

Precipitation: The reaction forms insoluble metal sulfides that can be filtered out of the system. inspenet.com

Conversion: The scavenger reacts with H₂S to form stable, non-toxic organic compounds. inspenet.comtasfyehgroup.com

Corrosion is a major concern in oilfield operations, amplified by the presence of corrosive agents like H₂S and carbon dioxide (CO₂), especially under high-pressure, high-temperature conditions. bakerhughes.cominnospec.com Corrosion inhibitors are chemicals that protect metallic infrastructure, such as pipelines and processing equipment, from degradation. google.com

A primary strategy for corrosion inhibition is the formation of a protective film on the metal surface. bakerhughes.comnouryon.com this compound can function as a film-forming corrosion inhibitor. The sulfur atom in the this compound molecule can adhere to the metal surface, creating a thin, protective barrier. vulcanchem.com This film isolates the metal from the corrosive fluids, mitigating the electrochemical processes that cause corrosion. bakerhughes.comgoogle.com This film-forming capability is crucial for maintaining the integrity of assets in both sweet (high CO₂) and sour (high H₂S) environments. google.com

Mechanisms of Hydrogen Sulfide Scavenging

Application in Metal Extraction and Separation Processes

This compound is an effective extractant in hydrometallurgical processes, particularly for the separation and purification of precious and platinum-group metals (PGMs). vulcanchem.comresearchgate.net Its ability to form stable complexes with specific metal ions allows for their selective removal from complex aqueous solutions. vulcanchem.comasianpubs.org

The extraction process leverages the coordinating properties of the sulfide's sulfur atom, which can bond with metal ions to form a neutral complex. vulcanchem.com This complex is then soluble in an organic solvent, allowing the metal to be transferred from an aqueous phase (often a hydrochloric acid solution) to an organic phase. asianpubs.org

Research has demonstrated the successful use of this compound (often referred to in literature as S201) in sophisticated separation schemes. researchgate.netresearchgate.net For example, it has been used in three-liquid-phase systems to achieve the one-step separation of palladium(II), platinum(IV), and rhodium(III). researchgate.netresearchgate.net In these systems, Pd(II) is selectively concentrated into the this compound organic top phase, while Pt(IV) and Rh(III) are partitioned into other phases. researchgate.netresearchgate.net

The table below summarizes the extraction behavior of selected metal ions using this compound in a multi-phase liquid extraction system.

| Metal Ion | Extraction Behavior with this compound | Phase Destination in Three-Liquid-Phase System researchgate.netresearchgate.net |

|---|---|---|

| Palladium(II) | Forms a 2:1 adduct (Pd(DIS)₂Cl₂) and is quantitatively extracted from HCl media. asianpubs.org | S201 (this compound) Organic Top Phase |

| Platinum(IV) | Can be separated from Palladium and Rhodium. researchgate.netresearchgate.net | Acetonitrile-Rich Middle Phase |

| Rhodium(III) | Can be separated from Palladium and Platinum. researchgate.netresearchgate.net | Aqueous Bottom Phase |

This selectivity makes this compound a valuable reagent in the refining of precious metals, enabling more efficient and cleaner separation technologies compared to traditional methods. asianpubs.org

Three-Liquid-Phase Extraction Systems for Platinum Group Metals (PGMs)

This compound, also known as S201, plays a crucial role in advanced hydrometallurgical processes for the separation and recovery of Platinum Group Metals (PGMs). One of the innovative techniques where it is employed is the three-liquid-phase extraction (TLPE) system. This method allows for the one-step separation of multiple metal ions by distributing them into three distinct liquid phases.

A notable TLPE system for the separation of platinum (Pt), palladium (Pd), and rhodium (Rh) utilizes this compound as a key component. mdpi.comresearchgate.net In one such system, the three phases consist of an organic top phase of this compound (S201), a middle phase rich in a polymer like polyethylene (B3416737) oxide-polypropylene oxide (EOPO) or acetonitrile (B52724), and a bottom aqueous salt phase (e.g., Na2SO4 or NaCl). mdpi.comresearchgate.netresearchgate.netacs.org

The separation mechanism is based on the selective affinity of each metal ion for a specific phase. Research has demonstrated that under optimized conditions, this system can achieve remarkable separation efficiency. For instance, Pd(II) is selectively concentrated in the S201 top phase, Pt(IV) migrates to the polymer-rich middle phase, and Rh(III) remains in the aqueous bottom phase. researchgate.netresearchgate.netacs.org This selective distribution is influenced by factors such as the type and concentration of the salting-out agent, the acidity of the aqueous solution, and the initial volume ratios of the components. researchgate.netresearchgate.net

Under optimal parameters, the extraction efficiencies can be exceptionally high. One study reported that over 99% of Pd(II), approximately 90% of Pt(IV), and 85% of Rh(III) were successfully separated into their respective phases in a single step. researchgate.netacs.org Another configuration achieved enrichment of 98.5% for Pd(II), 90.8% for Pt(IV), and 87.1% for Rh(III) into the top, middle, and bottom phases, respectively.

The table below summarizes the typical phase distribution and separation efficiency in a this compound-based TLPE system.

| Metal Ion | Target Phase | Typical Separation Efficiency (%) |

| Palladium (Pd(II)) | This compound (Top Phase) | >98.5 |

| Platinum (Pt(IV)) | Polymer-rich (Middle Phase) | ~90 |

| Rhodium (Rh(III)) | Aqueous Salt (Bottom Phase) | ~85-87 |

This innovative approach presents a significant advancement over traditional two-phase extraction methods, which often struggle with the co-extraction of these valuable metals. google.com The TLPE system offers a more efficient and streamlined process for recovering high-purity PGMs from complex solutions, such as those derived from spent catalysts or electronic waste. mdpi.comresearchgate.net

Selective Separation Protocols for Noble Metals

This compound is a highly effective extractant for the selective separation of noble metals, particularly palladium and gold, from acidic solutions containing a mixture of metal ions. google.comresearchgate.net Its utility stems from its strong and selective coordination with these metals, allowing them to be drawn from an aqueous phase into an organic phase.

In solvent extraction processes, dialkyl sulfides like this compound are used to selectively remove palladium and platinum from aqueous chloride solutions. google.com The process often involves careful control of the oxidation state of other metals present, such as iridium, to prevent their co-extraction. google.com For palladium extraction, organosulfides can achieve over 99% recovery of the metal due to their high selectivity. proses-makina.com

A multi-phase partitioning system can also be employed, where an oil phase containing this compound is used in conjunction with an ionic liquid phase and an aqueous phase. researchgate.net In such a system designed for separating Pt(IV), Pd(II), and Rh(III) from a hydrochloric acid solution, Pd(II) was found to migrate towards the upper oil phase containing this compound. researchgate.net This demonstrates the compound's effectiveness in selectively targeting palladium even in complex multi-component systems.

The general principle involves the dialkyl sulfide acting as a ligand, forming a stable complex with the noble metal ion, which is then soluble in the organic solvent. This allows for its efficient removal from the aqueous solution, which may contain other less reactive metals. The high selectivity of this compound for metals like palladium and gold makes it a valuable tool in the refining of precious metals and the recycling of electronic waste. proses-makina.com

Emerging Roles in Materials Science

Integration in Sulfide-Based Photovoltaic Materials

While direct integration of this compound into the active layer of photovoltaic cells is not a common application, the broader class of metal sulfides, which can be synthesized or influenced by sulfur-containing compounds, are critical in solar cell technology. Sulfide-based semiconductors like Cadmium Sulfide (CdS) and Indium Sulfide (In2S3) are widely researched as essential components in various solar cell architectures. nih.govnih.gov

CdS, for example, is an excellent photocatalyst in the visible light spectrum and is used in quantum dot-sensitized solar cells (QDSCs). nih.govnih.gov However, its stability in solution can be low. To overcome this, it is often combined with more stable materials like titanium dioxide (TiO2) to form nanocomposites. nih.gov The sulfide/polysulfide (S2-/Sn2-) redox couple is a common electrolyte used in QDSCs, which highlights the importance of sulfur chemistry in these devices. nih.gov

Indium sulfide (In2S3) is another important n-type semiconductor used as an electron transport material (ETM) in organometallic perovskite solar cells (OPSCs). nih.gov Its favorable properties, such as good carrier mobility and thermal durability, make it a promising alternative to traditional ETMs like TiO2. nih.gov The development of these sulfide materials is crucial for advancing the efficiency and stability of next-generation solar technologies.

The role of organic sulfides can be seen as precursors or modifying agents in the synthesis of these inorganic sulfide layers, although specific research detailing this compound for this purpose is limited. The principles of using sulfur-containing compounds to form these critical semiconductor layers are well-established in the field of photovoltaics.

Contributions to Advanced Energy Storage Technologies (e.g., Lithium-Sulfur Batteries)

Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density and the low cost of sulfur. eurekalert.orgrsc.org However, they face challenges such as the "shuttling effect" of dissolved lithium polysulfides, which leads to capacity loss and a short cycle life. eurekalert.org While this compound itself is not a primary component, the fundamental chemistry of sulfides is central to the operation and advancement of Li-S batteries.

Research focuses on developing novel electrolytes and cathode materials, often involving various metal sulfides, to mitigate the issues associated with Li-S batteries. rsc.orgrsc.org For instance, metal sulfides are used as cathode hosts or as modifications to separators and anodes to trap polysulfides and improve the battery's performance. rsc.org Lithium sulfide (Li2S) itself is explored as an alternative cathode material to circumvent some of the problems associated with using elemental sulfur. nih.gov

Electrolyte additives are also crucial for improving Li-S battery stability. eurekalert.orgnih.gov While not this compound, certain additives can react with polysulfides to form a protective film on the electrodes, suppressing the shuttle effect. eurekalert.org The study of how different sulfur compounds interact within the battery environment is key to unlocking the full potential of this high-energy storage system.

Photocatalytic Applications of Sulfide-Based Heterojunctions

Photocatalysis is a process where a semiconductor material, upon absorbing light, generates electron-hole pairs that can drive chemical reactions. wikipedia.org Sulfide-based materials are prominent in this field. Heterojunctions, which are interfaces between two different semiconductor materials, are often created to enhance photocatalytic activity by improving charge separation and light absorption.

Cadmium sulfide (CdS) is a well-known photocatalyst that is active under visible light. nih.gov Its efficiency can be significantly boosted by forming a heterojunction with another semiconductor, such as titanium dioxide (TiO2). nih.gov This CdS/TiO2 nanocomposite shows enhanced photocatalytic activity for degrading pollutants due to the efficient separation of photogenerated electrons and holes at the interface. nih.gov

The photocatalytic oxidation of organic sulfides to sulfoxides is another relevant application. rsc.orgresearchgate.net This transformation can be achieved using various photocatalysts under visible light, offering an environmentally friendly alternative to traditional chemical oxidants. researchgate.net While these studies often focus on the transformation of various sulfides, they underscore the role of photocatalysis in sulfur chemistry. The development of efficient photocatalysts, including those based on doped or composite sulfide materials, is an active area of research for applications ranging from environmental remediation to organic synthesis. rsc.org

This compound as a Simulant in Chemical Warfare Agent Remediation Studies

Due to its structural similarities to sulfur mustard (HD), a blister-causing chemical warfare agent, this compound can be considered for use as a simulant in research related to the detection and decontamination of such agents. Simulants are crucial for safely developing and testing protective equipment and remediation procedures without the risks associated with handling highly toxic agents. cdc.govnih.gov

Various sulfur-containing compounds are used as simulants for sulfur mustard, with 2-chloroethyl ethyl sulfide (CEES) being a common choice. clemson.edu The selection of a simulant is based on matching the physicochemical properties of the actual agent as closely as possible while having significantly lower toxicity. nih.gov Research into the decomposition and neutralization of these simulants helps in creating effective methods for detoxifying the actual chemical warfare agents. clemson.edursc.org For example, studies might investigate the degradation of simulants using metal-organic frameworks (MOFs) or other catalytic systems. clemson.edu The use of this compound and similar compounds allows for the safe and effective study of decontamination processes, contributing to preparedness and response strategies for chemical threats. cdc.gov

Reaction Mechanisms and Chemical Dynamics of Diisopentyl Sulfide

Mechanistic Pathways of Sulfide (B99878) Oxidation

The oxidation of sulfides is a fundamental process that can occur through various pathways, broadly categorized as abiotic and biologically mediated. These pathways are critical in both environmental and industrial contexts.

Abiotic sulfide oxidation involves the reaction of sulfides with oxidants like molecular oxygen without biological catalysts. The thermodynamics and kinetics of this process are significantly constrained.

The direct oxidation of a sulfide by oxygen begins with an electron transfer step. frontiersin.orgnih.govnih.govresearchgate.net Thermodynamically, the initial single-electron transfer from a sulfide to molecular oxygen is unfavorable because it produces unstable species like a superoxide (B77818) and a bisulfide radical ion. frontiersin.orgnih.govnih.govresearchgate.net In contrast, a two-electron transfer process, which would form stable elemental sulfur (S(0)) and peroxide, is thermodynamically favorable. frontiersin.orgnih.govnih.govresearchgate.net However, the electronic structure of molecular oxygen, with its partially filled orbitals, creates a kinetic barrier that hinders rapid two-electron transfers. frontiersin.orgnih.govnih.govresearchgate.net

This kinetic limitation means that the direct, uncatalyzed reaction of sulfides with oxygen is generally slow. frontiersin.org The rate of abiotic sulfide oxidation can be enhanced by the presence of reduced metals such as iron and manganese, which are first oxidized by oxygen and then, in their oxidized state, act as effective oxidants for the sulfide. frontiersin.orgnih.govnih.govresearchgate.net The kinetics of chemical sulfide oxidation can be described by a general rate equation that considers the concentrations of the total dissolved sulfide and dissolved oxygen. water360.com.auwater360.com.au

Table 1: Thermodynamic and Kinetic Factors in Abiotic Sulfide Oxidation

| Factor | Description | Reference |

|---|---|---|

| Single-Electron Transfer | Unfavorable; produces unstable superoxide and bisulfide radicals. | frontiersin.orgnih.govnih.gov |

| Two-Electron Transfer | Favorable; forms stable elemental sulfur and peroxide. | frontiersin.orgnih.govnih.gov |

| Kinetic Barrier | The electronic structure of O₂ hinders rapid kinetics for direct two-electron transfer. | frontiersin.orgnih.govnih.gov |

| Catalysis | Kinetics are improved by oxidized metal compounds (e.g., Fe(III), Mn(III, IV)). | frontiersin.orgnih.govnih.gov |

In contrast to the slow kinetics of abiotic oxidation, biologically mediated sulfide oxidation is significantly faster. frontiersin.orgnih.gov Microorganisms have evolved enzymatic systems that efficiently overcome the kinetic barriers inherent in the reaction between sulfides and oxygen. frontiersin.orgnih.gov Consequently, biotic sulfide oxidation rates can be three or more orders of magnitude higher than abiotic rates. frontiersin.orgnih.gov

This biological oxidation is a multi-step process catalyzed by enzymes within microorganisms. water360.com.au In aerobic environments, the oxidation primarily occurs within the biofilm where microbial populations are concentrated. water360.com.au Key enzymes involved in this process include sulfide:quinone oxidoreductase (SQR) and flavocytochrome c (FCC). frontiersin.org These enzymes facilitate the rapid oxidation of sulfide. frontiersin.org Under conditions where oxygen is limited, the primary product of biological sulfide oxidation is often elemental sulfur (S⁰), which can be subsequently oxidized to sulfate (B86663). water360.com.au The complete biological oxidation of sulfide to sulfate is a complex series of reactions. water360.com.au

The significant difference in rates suggests that in most environmental settings, biotic oxidation pathways will dominate over abiotic ones. frontiersin.orgnih.gov

During oxidation processes, various reactive sulfur species (RSS) can be formed. These species are highly reactive molecules that play significant roles in redox regulation and metabolic processes. nih.govnih.gov RSS include a range of molecules such as persulfides, polysulfides, disulfide-S-oxides, sulfenic acids, and thiyl radicals. nih.govresearchgate.net

Persulfides and polysulfides can be generated from hydrogen sulfide (H₂S) through reactions involving reactive oxygen species (ROS) like superoxide. researchgate.net For instance, the oxidation of H₂S can form a thiyl radical, which may then react with a hydrosulfide (B80085) anion to produce a perthiyl radical, leading to the formation of polysulfides. researchgate.net In biological systems, enzymes such as sulfide:quinone oxidoreductase (SQR) are involved in producing persulfides, like glutathione (B108866) persulfide (GSSH). nih.gov

These reactive sulfur species are not merely byproducts but are active participants in cellular chemistry. mdpi.com They can act as both reducing and oxidizing agents, depending on the specific chemical environment. mdpi.com For example, the transfer of a sulfane sulfur atom from a persulfide to another thiol results in a transpersulfidation reaction, forming a new persulfide, a process catalyzed by enzymes like rhodanese. nih.gov The formation of these second-generation reactive species modulates the redox status of biological thiols and disulfides, highlighting their importance in cellular signaling and oxidative stress responses. nih.gov

Biologically Mediated Sulfide Oxidation Processes

Detailed Mechanistic Investigations of Diisopentyl Sulfide Reactions

The reactions of dialkyl sulfides, including their oxidation, can be initiated by photosensitization, which provides alternative, often more efficient, pathways than direct thermal oxidation. These mechanisms typically involve either energy transfer to create singlet oxygen or electron transfer to form radical ions.

Photosensitized oxidation is a common method for converting sulfides to sulfoxides using visible light and a photosensitizer. researchgate.net Two primary mechanisms are recognized for the photosensitized oxidation of sulfides: the Type II mechanism involving singlet oxygen (¹O₂) and the Type I mechanism involving electron transfer. researchgate.netnih.govphotobiology.info

Type II (Singlet Oxygen) Mechanism: In this pathway, the photosensitizer absorbs light and transfers its energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). photobiology.info This singlet oxygen then reacts directly with the sulfide. For many dialkyl sulfides, this pathway is prevalent. For example, in the photosensitized oxidation of dibutyl sulfide using 9,10-dicyanoanthracene (B74266) (DCA) as the sensitizer (B1316253), the reaction proceeds via singlet oxygen. nih.gov The singlet oxygen is believed to form a persulfoxide intermediate with the sulfide, which then leads to the sulfoxide (B87167) product. nih.govnih.gov

Type I (Electron Transfer) Mechanism: In this pathway, the excited photosensitizer directly interacts with the sulfide, leading to an electron transfer. researchgate.netnih.gov This generates a sulfide radical cation (R₂S•⁺) and the radical anion of the sensitizer. nih.gov This mechanism is observed in the oxidation of various sulfides, such as diphenyl sulfide, when photosensitized by electron-accepting sensitizers like dicyanoanthracene (DCA) or N-methylquinolinium (NMQ⁺). nih.gov The subsequent reactions of the sulfide radical cation with oxygen species lead to the final sulfoxide product. nih.gov

Studies on di-n-butyl sulfide have shown that with certain sensitizers like benzophenone, both singlet oxygen and electron transfer mechanisms can operate competitively. rsc.orgresearchgate.net The efficiency of each pathway can be influenced by the choice of sensitizer, the specific sulfide substrate, and the solvent. nih.govrsc.orgresearchgate.net

Table 2: Comparison of Photosensitized Oxidation Mechanisms for Sulfides

| Mechanism | Key Intermediate | Description | Example System | Reference |

|---|---|---|---|---|

| Type II | Singlet Oxygen (¹O₂) | The excited sensitizer transfers energy to O₂, which then oxidizes the sulfide, often via a persulfoxide. | Dibutyl sulfide / DCA | nih.gov |

| Type I | Sulfide Radical Cation (R₂S•⁺) | The excited sensitizer accepts an electron from the sulfide, forming a radical cation that reacts further. | Diphenyl sulfide / DCA or NMQ⁺ | nih.gov |

The electron transfer (ET) mechanism in sulfide oxidation is a multi-step process initiated by the formation of a sulfide radical cation (R₂S•⁺). nih.gov This can be achieved through photosensitization, where an excited sensitizer abstracts an electron from the sulfide, or through reaction with other chemical oxidants. nih.govclockss.org

Once formed, the fate of the sulfide radical cation depends on the reaction conditions. Laser flash photolysis studies on diethyl sulfide and diphenyl sulfide have confirmed the formation of these radical cations. nih.gov In the presence of oxygen, the sulfide radical cation can react with either superoxide anion (O₂•⁻) or molecular oxygen. nih.gov The superoxide anion is often generated when the reduced sensitizer radical anion transfers an electron to molecular oxygen. nih.gov

Research suggests that the reaction between the sulfide radical cation (R₂S•⁺) and superoxide (O₂•⁻) primarily results in a non-productive back electron transfer. nih.gov The main pathway to the sulfoxide product is proposed to be the reaction of the sulfide radical cation with molecular oxygen. nih.gov This reaction may proceed through a stabilized intermediate, such as R₂S-O(•)-(+)O-SR₂, formed from the addition of the initial complex to another sulfide molecule. nih.gov An alternative intermediate, a thiadioxirane, has also been proposed for ET sulfoxidations, as its electrophilic nature aligns well with observed reaction chemistry, distinguishing it from the nucleophilic persulfoxide intermediate of the singlet oxygen pathway. nih.gov

The efficiency of ET sulfoxidation appears to be largely independent of the specific sulfide structure (e.g., diethyl vs. diphenyl sulfide). nih.gov This pathway can be effectively quenched by substances like benzoquinone, which can trap the superoxide anion or the sensitizer radical intermediates, thus inhibiting sulfoxide formation. nih.govnih.gov

Catalytic Reaction Mechanism Studies

Interplay of Metal Centers and Sulfur-Coordinating Ligands in Catalysis

The catalytic activity of metal complexes is significantly influenced by the ligands coordinated to the metal center. Sulfur-containing ligands, such as this compound, play a crucial role in modulating the electronic and steric environment of the metal, which in turn dictates the catalytic pathway and efficiency. rsc.org The presence of sulfur in the ligand backbone can impart unique properties, including enhanced activity, selectivity, and stability to the catalyst precursor. mdpi.com

In many catalytic systems, the reaction mechanism involves several key steps: the coordination of the substrate to the metal center, activation of the substrate through electronic interactions with the metal, and subsequent transformation and product release. mdpi.com For complexes with sulfur-coordinating ligands, the sulfur atom can act as a hemilabile ligand, capable of reversibly binding to the metal center. mdpi.com This dynamic interaction can be critical for creating vacant coordination sites necessary for substrate binding and activation.

Research into dinuclear complexes, where two metal centers are held in proximity by a ligand framework, highlights the cooperative effects that can arise. researchgate.net The coordination sphere, including sulfur-donating ligands, is essential for maintaining the appropriate distance between metal centers and for tuning their electronic and steric properties. researchgate.net Iron-thiolate complexes, for example, are known to activate dioxygen, demonstrating how the interplay between a metal and a sulfur ligand can facilitate challenging chemical transformations. researchgate.net The design of catalysts often focuses on rationalizing the formation of metal or ligand-based intermediates, considering factors like π-conjugation, the presence of heteroatoms, and the electron-donating or -accepting nature of the ligands, which affect the basicity of the metal center. rsc.org

Zirconium-based metal-organic frameworks (Zr-MOFs) have been investigated for the detoxification of chemical warfare agent simulants, including sulfur-containing compounds like 2-chloroethyl ethyl sulfide (CEES). researchgate.net The mechanism in these heterogeneous catalysts involves the interaction of the sulfide with the metal nodes of the framework, facilitating its oxidation or hydrolysis. researchgate.net The ability of these materials to perform dual functions, such as both hydrolysis and oxidation, underscores the versatility of metal centers when appropriately supported by a coordinating environment. researchgate.net

Electrochemical Reaction Mechanisms of Sulfur Compounds

The electrochemical behavior of sulfur compounds, including sulfides, is central to various applications, from energy storage to environmental remediation. The electrochemical deoxygenation of aliphatic sulfoxides to their corresponding sulfides can be achieved under mild conditions on lead cathodes without the need for expensive catalysts. researchgate.net This process represents a selective and environmentally friendly reduction method. researchgate.net

In the context of energy storage, the electrochemical reactions in lithium-sulfur (Li-S) batteries are highly complex. During discharge, elemental sulfur (S₈) is reduced through a series of soluble polysulfide intermediates to insoluble lithium sulfide (Li₂S). nih.gov The kinetics of these multi-step electrochemical reactions are often slow, particularly the solid-solid conversions. Research focuses on understanding and accelerating these sluggish reaction kinetics to improve battery performance. nih.gov First-principles calculations have been used to investigate the formation energy of solid-state lithium polysulfides (Li₂Sₙ), identifying metastable intermediates like Li₂S₂ that are consistent with experimental observations.

This compound, known commercially as S201, has been utilized in electrochemical processes for metal recovery. One study found that this compound could be used to extract over 99% of Palladium(II) from acidic solutions. acs.org This process relies on the nucleophilic substitution reaction between the sulfide and the metal ion, where the steric hindrance of the this compound molecule contributes to its selectivity. acs.org Furthermore, impact electrochemistry has been demonstrated as a viable technique for recovering palladium from solution and fabricating palladium-carbon nanoparticle catalysts in situ. acs.org This method involves the electrochemical reaction occurring on the surface of a particle during a collision with an electrode, with the extent of the reaction depending on the kinetics and the duration of the contact. acs.org

Thermodynamic and Kinetic Analyses of Sulfide Transformations

Evaluation of Reaction Favorableity and Energy Landscapes

The transformation of sulfides is governed by the principles of thermodynamics and kinetics, which determine the feasibility and pathway of a reaction. Thermodynamic analysis evaluates the relative stability of reactants and products, often expressed as changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). researchgate.net A negative ΔG indicates a spontaneous, or favorable, reaction under given conditions. Kinetic analysis, on the other hand, focuses on the energy barriers (activation energy) that must be overcome for the reaction to proceed. nih.gov

The energy landscape of a reaction provides a visual representation of these concepts, mapping the energy of the system as it progresses from reactants to products through various transition states and intermediates. For instance, in the oxidation of a sulfide, the reaction can proceed to a sulfoxide and then further to a sulfone.

Sulfide → Sulfoxide → Sulfone

The control of a reaction's outcome can often be shifted between kinetic and thermodynamic control. nih.gov Under kinetic control (typically at lower temperatures), the major product is the one that is formed fastest, i.e., via the lowest activation energy barrier. Under thermodynamic control (typically at higher temperatures or with longer reaction times), the most stable product is favored, as it allows the system to reach equilibrium. nih.gov In the context of sulfide oxidation, the sulfoxide is often the kinetic product, while the more highly oxidized sulfone may be the thermodynamic product.

Determinants of Reaction Rates and Selectivity

The rate and selectivity of sulfide transformations are influenced by several key factors. libretexts.orglibretexts.org Understanding and manipulating these determinants is crucial for controlling reaction outcomes.

Factors Affecting Reaction Rates:

Concentration: Increasing the concentration of reactants generally leads to a higher frequency of molecular collisions, thereby increasing the reaction rate. numberanalytics.comsiyavula.com

Temperature: Chemical reactions typically proceed faster at higher temperatures because molecules possess greater kinetic energy, resulting in more frequent and more energetic collisions. libretexts.orgnumberanalytics.com

Solvent: The solvent can significantly influence reaction rates by stabilizing transition states or affecting reactant solubility. numberanalytics.com For example, polar aprotic solvents can accelerate certain substitution reactions. numberanalytics.com

Determinants of Selectivity: Selectivity refers to the preferential formation of one product over others. In the oxidation of this compound, the reaction can yield either the sulfoxide or the sulfone. Controlling the selectivity is a common challenge in synthetic chemistry.

Molecular Interactions with Other Chemical Species

This compound exhibits a range of molecular interactions with other chemical species, enabling its use in diverse applications such as solvent extraction and as a reaction medium component. Its ability to act as a ligand and form complexes with metal ions is particularly noteworthy.

In the field of hydrometallurgy, this compound (S201) is employed as an extractant for precious metals. Studies have shown its effectiveness in separating platinum group metals (PGMs). researchgate.net In a three-liquid-phase system composed of this compound, acetonitrile (B52724), and an aqueous salt solution, Pd(II), Pt(IV), and Rh(III) were selectively partitioned into the sulfide-organic top phase, the acetonitrile-rich middle phase, and the aqueous bottom phase, respectively. researchgate.net This separation is driven by the specific interactions and complex formation between the sulfide extractant and the metal ions. A proposed micro-mechanism suggests that the formation of microscopic molecular aggregates is responsible for the enrichment of the metal ions in their respective phases. researchgate.net Similarly, this compound has been used in extraction systems involving ionic liquids for the selective recovery of metal ions from acidic solutions. uctm.edu

The interaction of this compound is also relevant in degradation processes. In a study on the photodegradation of chemical warfare agent simulants, this compound was evaluated using singlet oxygen generated by a zinc phthalocyanine (B1677752) sulfonamide photosensitizer. researchgate.net The degradation rates were found to be dependent on the solvent and the nature of the compound, highlighting the role of the surrounding chemical environment in mediating the interaction between the sulfide and the reactive oxygen species. researchgate.net The primary oxidation products of such reactions are typically the corresponding sulfoxide and sulfone. researchgate.net

Furthermore, this compound has been identified as a promising carrier for borane (B79455) (BH₃). researchgate.net The diisoamyl sulfide-borane adduct is noted for its stability and the fact that the sulfide can be recovered by distillation after the reaction, making it a useful reagent in hydroboration-oxidation reactions. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

This table summarizes key physical properties of this compound.

| Property | Value | Source |

| CAS Number | 544-02-5 | chemsrc.com |

| Molecular Formula | C₁₀H₂₂S | chemsrc.com |

| Molecular Weight | 174.35 g/mol | chemsrc.com |

| Density | 0.834 g/mL at 25 °C | chemsrc.comchemicalbook.com |

| Boiling Point | 49 °C at 0.1 mm Hg | chemicalbook.com |

| Refractive Index (n20/D) | 1.453 | chemsrc.comchemicalbook.com |

| Synonyms | Isoamyl sulfide, Diisoamyl sulfide, Butane, 1,1'-thiobis[3-methyl- | chemsrc.com |

Table 2: Interactive Summary of this compound Reactions and Interactions

Select a reaction type from the dropdown menu to see details about the mechanism and interacting species.

Catalytic Reactions

This compound and related sulfur compounds act as sulfur-coordinating ligands. The sulfur atom interacts with metal centers (e.g., Fe, Zr), modifying the catalyst's electronic/steric properties. This interplay is crucial for activating substrates and enabling transformations like oxidation and hydrolysis. mdpi.comresearchgate.netresearchgate.net

Advanced Analytical and Spectroscopic Characterization of Diisopentyl Sulfide

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is a fundamental tool for elucidating the structural and electronic characteristics of molecules like diisopentyl sulfide (B99878). By examining the interaction of the compound with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained. libretexts.org

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. libretexts.org These methods are highly sensitive to the types of chemical bonds present and their geometric arrangement.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The resulting spectrum provides a unique "fingerprint" of the molecule. For diisopentyl sulfide, characteristic absorption bands are expected for the C-H and C-S stretching and bending vibrations. Data from various IR techniques, including KBr wafer, ATR-IR, and vapor phase IR, are available for this compound. nih.gov The analysis of polyurethanes, which share some spectral similarities with sulfur-containing compounds, reveals strong absorptions related to their fundamental structural groups. spectroscopyonline.com

Raman Spectroscopy:

Key Vibrational Modes for Sulfide Compounds:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| C-H Stretch | 2850-3000 | Characteristic of the isopentyl alkyl groups. |

| C-H Bend | 1350-1480 | Provides information on the structure of the alkyl chains. |

| C-S Stretch | 600-800 | A key indicator of the sulfide functional group. |

| S-S Stretch | 400-500 | Not present in this compound, but a key feature in polysulfides. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. libretexts.org It relies on the magnetic properties of atomic nuclei, such as ¹H and ¹³C. libretexts.org

For this compound, ¹H NMR spectroscopy would reveal distinct signals for the different types of protons in the two isopentyl groups. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of these signals provide detailed information about the connectivity of the atoms. libretexts.org ¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. nih.gov While ³³S NMR is also a possibility for sulfur-containing compounds, it is often challenging due to the low natural abundance and quadrupolar nature of the ³³S nucleus. mdpi.comresearchgate.net However, advanced solid-state NMR techniques have shown promise in characterizing complex sulfur-containing materials. nih.gov

Predicted ¹H NMR Data for this compound:

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂-S- | 2.5 - 2.8 | Triplet | 4H |

| -CH₂-CH₂-S- | 1.5 - 1.8 | Multiplet | 4H |

| -CH(CH₃)₂ | 1.6 - 1.9 | Multiplet | 2H |

| -CH(CH₃)₂ | 0.9 - 1.0 | Doublet | 12H |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. azooptics.com It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org

In the mass spectrum of this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (174.35 g/mol ). nih.gov The fragmentation of the molecular ion would likely involve cleavage of the C-S and C-C bonds, leading to a series of characteristic fragment ions. msu.edu Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing such compounds, providing both separation and identification. nih.gov

Common Fragmentation Pathways for Sulfides:

Alpha-cleavage: Breakage of the C-C bond adjacent to the sulfur atom.

C-S bond cleavage: Leading to the formation of alkyl and sulfhydryl-containing fragments.

Rearrangement reactions: Can occur to form more stable fragment ions.

X-ray Diffraction for Crystalline Derivatives